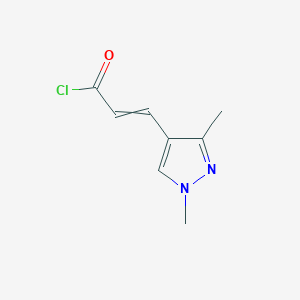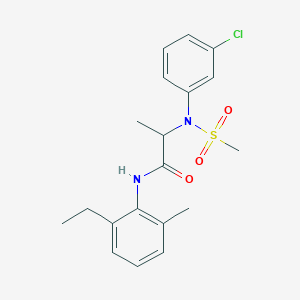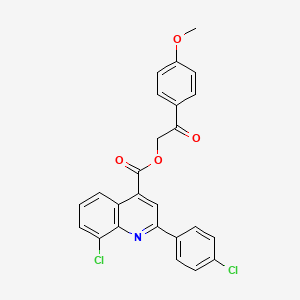
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride: is an organic compound characterized by the presence of a pyrazole ring substituted with acryloyl chloride
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions:
Substitution Reactions: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization: The acryloyl group can undergo polymerization reactions, making the compound useful in the synthesis of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bases such as triethylamine or pyridine.
Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would yield an ester.
科学研究应用
Chemistry:
Organic Synthesis: (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The acryloyl group allows for polymerization, making it useful in the development of new polymeric materials.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or peptides, for various biological applications.
Industry:
Material Science: The compound’s ability to undergo polymerization makes it useful in the production of advanced materials with specific properties.
作用机制
The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride involves its reactivity with nucleophiles. The acryloyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as drug development and bioconjugation, where the compound can modify specific molecular targets.
相似化合物的比较
(2E)-3-(1H-pyrazol-4-yl)acryloyl chloride: Lacks the dimethyl substitution on the pyrazole ring.
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid: Contains a carboxylic acid group instead of the chloride.
Uniqueness: The presence of both the dimethyl-substituted pyrazole ring and the acryloyl chloride group makes (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl chloride unique. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and material science.
属性
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELUJYYFJRNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)

![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)


![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)

